molecular formula C16H18N2O4S B6415993 4-(3-t-Butylsulfamoylphenyl)nicotinic acid CAS No. 1261940-05-9

4-(3-t-Butylsulfamoylphenyl)nicotinic acid

Cat. No.: B6415993
CAS No.: 1261940-05-9
M. Wt: 334.4 g/mol
InChI Key: NTBFXJKKCMKOCX-UHFFFAOYSA-N
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Description

4-(3-t-Butylsulfamoylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a t-butylsulfamoyl group attached to the phenyl ring of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-t-Butylsulfamoylphenyl)nicotinic acid typically involves the reaction of 3-t-Butylsulfamoylphenylboronic acid with nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-t-Butylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the nicotinic acid moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)nicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), essential cofactors in cellular metabolism.

    Nicotinamide: A form of vitamin B3 with similar biological activity but different pharmacological effects.

    Nicotinamide Riboside: A precursor to NAD with potential health benefits, including anti-aging and neuroprotective effects.

Uniqueness

4-(3-t-Butylsulfamoylphenyl)nicotinic acid is unique due to the presence of the t-butylsulfamoyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and specificity for certain molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-6-4-5-11(9-12)13-7-8-17-10-14(13)15(19)20/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBFXJKKCMKOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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